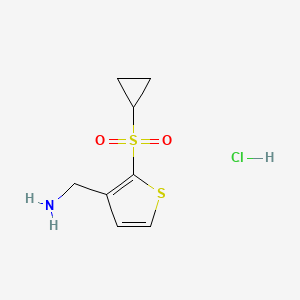
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a nitrophenyl group, a phenylpyrimidinyl group, and a piperazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-nitrophenyl and 6-phenylpyrimidin-4-yl intermediates, followed by their coupling with piperazine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives of the phenyl and pyrimidinyl rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of (2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and phenylpyrimidinyl groups are crucial for its binding affinity and specificity, while the piperazinyl group enhances its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- (2-Nitrophenyl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- (2-Nitrophenyl)(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)methanone
- (2-Nitrophenyl)(4-(6-ethylpyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
(2-Nitrophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to the presence of the phenyl group on the pyrimidinyl ring, which enhances its binding interactions and potential therapeutic effects. The combination of the nitrophenyl and phenylpyrimidinyl groups provides a distinct chemical profile that can be exploited for specific biological activities.
特性
IUPAC Name |
(2-nitrophenyl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(17-8-4-5-9-19(17)26(28)29)25-12-10-24(11-13-25)20-14-18(22-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADHJYUHBERCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-(PHENYLSULFANYL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2625569.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
![Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2625571.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2625575.png)
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)

